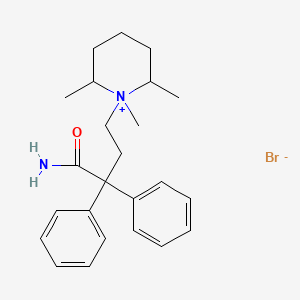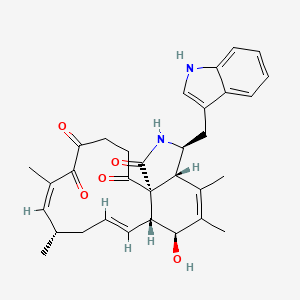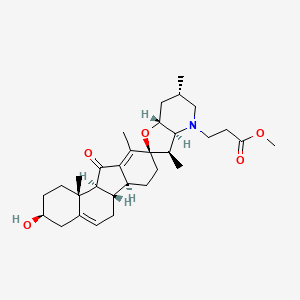
1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- is a complex organic compound that belongs to the class of silacyclooctanes. These compounds are characterized by their unique ring structures that include silicon, oxygen, and nitrogen atoms. The presence of these heteroatoms can impart unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- typically involves the formation of the silacyclooctane ring through a series of condensation and cyclization reactions. Common starting materials might include silanes, amines, and diols. The reaction conditions often require the use of catalysts, such as transition metal complexes, and may be conducted under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques like high-pressure reactors and automated synthesis systems may be employed to optimize the production process.
化学反応の分析
Types of Reactions
1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane products, while substitution reactions can produce a wide range of functionalized derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved can vary widely depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds to 1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- include other silacyclooctanes with different substituents or ring structures. Examples might include:
- 1,3-Dioxa-6-aza-2-silacyclooctane derivatives with different alkyl or aryl groups.
- Silacyclohexane or silacyclodecane analogs.
Uniqueness
The uniqueness of 1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- lies in its specific ring structure and substituents, which can impart unique chemical and physical properties. These properties may make it particularly suitable for certain applications, such as in the development of advanced materials or as a precursor for more complex molecules.
特性
CAS番号 |
86614-51-9 |
|---|---|
分子式 |
C15H25NO2Si |
分子量 |
279.45 g/mol |
IUPAC名 |
6-tert-butyl-2-methyl-2-phenyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C15H25NO2Si/c1-15(2,3)16-10-12-17-19(4,18-13-11-16)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 |
InChIキー |
PHPRVDPFEONQEC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1CCO[Si](OCC1)(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


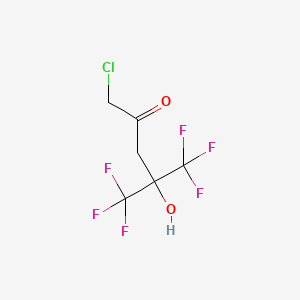
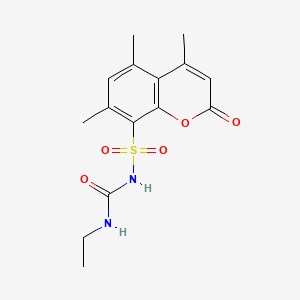
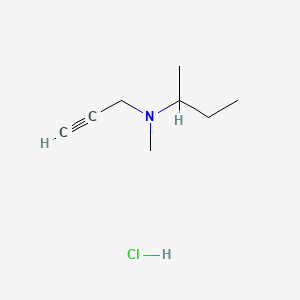
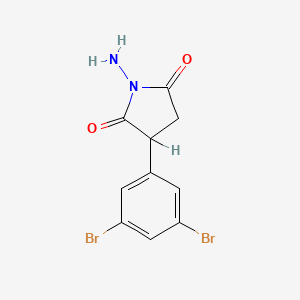


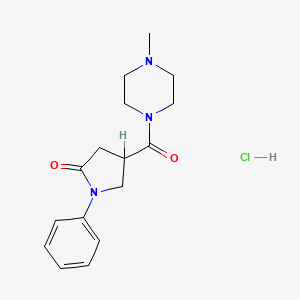
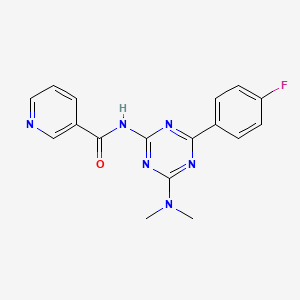

![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl methanesulfonate](/img/structure/B12727170.png)
